methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate
Description
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate is a sulfonamide-containing glycinate derivative characterized by a 4-chlorophenylsulfonyl group and a 2-ethoxyphenyl substituent. The compound features a methyl ester backbone, which distinguishes it from amide analogs. The 4-chlorophenylsulfonyl moiety introduces strong electron-withdrawing properties, while the 2-ethoxyphenyl group provides steric bulk and moderate electron-donating effects due to the ethoxy substituent in the ortho position.
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-24-16-7-5-4-6-15(16)19(12-17(20)23-2)25(21,22)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZSNCLKUWMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the addition of glycine methyl ester. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Pharmaceutical Development
1. Anti-inflammatory Potential
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate has been identified as a compound with potential anti-inflammatory properties. Preliminary studies suggest its ability to interact with proteins involved in inflammatory pathways, potentially modulating their activity. This interaction could lead to therapeutic applications in treating inflammatory diseases.
2. Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows for extensive SAR studies, which can identify modifications that enhance its biological activity or alter pharmacokinetic properties. Such modifications could improve efficacy and reduce side effects in clinical applications.
Synthetic Applications
1. Versatile Synthetic Intermediate
Due to its sulfonamide functional group, this compound serves as a versatile intermediate in organic synthesis. It can be modified to create various derivatives with distinct biological activities, making it valuable in drug discovery and development.
2. Multi-step Synthesis
The synthesis of this compound involves several steps that allow chemists to control the final product's structure precisely. This capability is crucial for developing compounds tailored for specific therapeutic targets.
Case Study 1: Anti-inflammatory Activity
Research conducted by Sato et al. demonstrated the compound's effectiveness in reducing inflammation in animal models, suggesting that it may inhibit specific inflammatory mediators. Further studies are required to elucidate the precise mechanisms of action.
Case Study 2: Structural Analogues
A comparative study of structural analogues revealed that compounds sharing similar structural features exhibit varying degrees of biological activity. For example, methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate showed comparable anti-inflammatory properties, highlighting the importance of specific substituents in modulating activity.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 4-Chlorophenyl & 2-Ethoxyphenyl groups | Anti-inflammatory potential |
| Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate | 3-Chlorophenyl substitution | Similar anti-inflammatory properties |
| Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate | Ethoxy vs. chlorinated phenylene | Varies in biological response |
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related sulfonamide glycinate derivatives, focusing on substituent effects, electronic properties, and functional group variations. Below is a detailed analysis based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Sulfonyl Group Variations :
- The target compound’s 4-chlorophenylsulfonyl group provides stronger electron-withdrawing effects compared to methylsulfonyl () or 4-methylphenylsulfonyl () analogs, likely enhancing electrophilic reactivity .
- Fluorine substitution () introduces polarity without significant steric changes, whereas methoxy groups () increase electron donation and solubility .
Aromatic Substituent Effects: The 2-ethoxyphenyl group in the target compound occupies an ortho position, creating steric hindrance that may restrict rotational freedom compared to para-substituted analogs (e.g., ) .
Backbone Modifications :
- Ester vs. Amide : Methyl/ethyl esters (Target, ) are more prone to hydrolysis than amides (), affecting metabolic stability .
- Hydroxyl-containing analogs () may exhibit enhanced solubility but reduced membrane permeability .
Research Findings and Implications
- Synthetic Accessibility : Compounds with methyl esters (e.g., Target, ) are synthesized via esterification of glycine intermediates, while amides () require coupling reagents like EDCI or HOBt .
- Structure-Activity Relationship (SAR) : Ortho-substituted aryl groups (e.g., 2-ethoxyphenyl) may optimize target engagement by balancing steric and electronic effects compared to para-substituted analogs .
Biological Activity
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate is a synthetic compound with notable biological activity, primarily due to its structural features that include a sulfonamide functional group. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
- Molecular Formula : C17H18ClNO5S
- Molecular Weight : 383.85 g/mol
- Structural Features : The compound contains a 4-chlorophenyl group and a 2-ethoxyphenyl group, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide moiety is known to modulate enzyme activities, potentially inhibiting certain pathways involved in inflammation and cancer progression.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Protein Interaction : Interaction studies indicate that this compound could bind to proteins involved in inflammatory responses, altering their activity and potentially leading to anti-inflammatory effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has shown moderate to strong efficacy against:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in treating bacterial infections .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been highlighted in several studies. Preliminary data suggest that it may reduce inflammation by inhibiting specific pathways associated with inflammatory responses. Further research is required to elucidate these effects fully .
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structural features often exhibit cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 4-Chlorophenyl & 2-Ethoxyphenyl groups | Anti-inflammatory potential |
| Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate | 3-Chlorophenyl substitution | Similar anti-inflammatory properties |
| Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate | Ethoxy vs. chlorinated phenylene | Varies in biological response |
This table illustrates the diversity in biological activities among compounds sharing similar structural motifs, emphasizing the importance of specific functional groups in determining pharmacological effects.
Case Studies
- Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as an antimicrobial agent .
- Enzyme Inhibition Research : Another study focused on the inhibition of AChE by this compound, demonstrating an IC50 value indicative of strong inhibitory activity compared to standard inhibitors. This suggests its potential utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate, and how can purity be validated?
- Methodological Answer : Synthesis optimization involves selecting sulfonylation conditions (e.g., sulfonyl chloride derivatives) and monitoring reaction progress via HPLC or LC-MS. Purity validation requires a combination of chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation). Crystallographic data from related sulfonamide derivatives (e.g., bond angles and torsion angles in analogous compounds ) can guide structural validation.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–13) and temperatures (4°C to 60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. For environmental relevance, refer to protocols from long-term environmental fate studies in Project INCHEMBIOL, which evaluate abiotic transformations in aqueous and soil matrices .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with deuterated analogs (e.g., methyl-d₃ or chlorophenyl-d₄ derivatives) to correct for matrix effects. Solid-phase extraction (SPE) with C18 cartridges is effective for sample cleanup. Environmental analysis protocols for similar sulfonamides recommend detection limits of 0.1 ppb using high-resolution Q-TOF-MS .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for sulfonamide derivatives?
- Methodological Answer : X-ray crystallography can clarify bond hybridization (e.g., N–S bond lengths in sulfonamide groups) and steric effects influencing reactivity. For example, studies on N-(2-formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide reveal how substituents (e.g., methoxy groups) alter electron density at the sulfonyl center, impacting nucleophilic substitution pathways . Compare torsion angles (e.g., C7–C8–H8A vs. C7–C9–C10 in related structures ) to identify steric hindrance.
Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For enzyme inhibition assays, apply Michaelis-Menten kinetics with varying substrate concentrations. Refer to studies on Hedgehog pathway inhibitors or Pfmrk kinase inhibitors, which use fluorescence polarization assays and co-crystallization with target proteins .
Q. How can computational modeling predict environmental partitioning and bioaccumulation potential?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using parameters like logP (octanol-water partition coefficient) and topological polar surface area (TPSA). For example, PubChem CID 395596 (a related chlorophenyl sulfonamide) has a calculated logP of 3.2 and TPSA of 54.55 Ų, indicating moderate hydrophobicity and low bioaccumulation potential . Molecular dynamics simulations can further assess interactions with lipid bilayers or soil organic matter .
Q. What strategies address conflicting data on the compound’s antioxidant or pro-oxidant effects in cellular assays?
- Methodological Answer : Standardize assay conditions (e.g., ROS detection using DCFH-DA vs. Amplex Red) and control for cell line-specific redox balances. Studies on phenolic compounds recommend normalizing results to total protein content and using multiple antioxidant assays (e.g., FRAP, ORAC) to cross-validate findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
